![molecular formula C4H5N3O3S2 B6610641 4-sulfamoyl-1,2-thiazole-3-carboxamide CAS No. 2866355-78-2](/img/structure/B6610641.png)
4-sulfamoyl-1,2-thiazole-3-carboxamide
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Overview
Description
4-sulfamoyl-1,2-thiazole-3-carboxamide (4-SMT) is an organic compound that is used in a variety of scientific applications. It is a sulfonamide that is used in the synthesis of various compounds, and is also used in biochemical and physiological studies. 4-SMT is a versatile compound that has been studied for its potential applications in biochemistry, physiology, and medicine.
Mechanism of Action
4-sulfamoyl-1,2-thiazole-3-carboxamide acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the synthesis of tetrahydrofolate, which is an important cofactor in the metabolism of nucleic acids. By inhibiting DHFR, 4-sulfamoyl-1,2-thiazole-3-carboxamide prevents the synthesis of tetrahydrofolate, thus inhibiting the metabolism of nucleic acids.
Biochemical and Physiological Effects
4-sulfamoyl-1,2-thiazole-3-carboxamide has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the growth of certain bacteria and fungi, and to inhibit the replication of certain viruses. Additionally, 4-sulfamoyl-1,2-thiazole-3-carboxamide has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
4-sulfamoyl-1,2-thiazole-3-carboxamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is non-toxic and has a low melting point, making it easy to use in laboratory experiments. However, 4-sulfamoyl-1,2-thiazole-3-carboxamide is not very soluble in organic solvents, and it is not very stable in the presence of strong acids and bases.
Future Directions
There are several potential future directions for the use of 4-sulfamoyl-1,2-thiazole-3-carboxamide. It could be used in the development of new drugs, as it has been shown to inhibit the growth of certain bacteria and fungi, and to inhibit the replication of certain viruses. Additionally, it could be used in gene therapy, as it can be used to inhibit the expression of certain genes. Finally, it could be used in the development of new materials, as it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Synthesis Methods
4-sulfamoyl-1,2-thiazole-3-carboxamide can be synthesized in a variety of ways. One method involves the reaction of 4-aminothiophenol with carbon disulfide in the presence of a base catalyst. This reaction produces a mixture of 4-sulfamoyl-1,2-thiazole-3-carboxamide and 4-aminothiophenol sulfoxide. The mixture can then be purified by recrystallization. Another method involves the reaction of 4-aminothiophenol with a mixture of sulfuric acid and phosphorous oxychloride. This reaction produces a mixture of 4-sulfamoyl-1,2-thiazole-3-carboxamide and 4-aminothiophenol sulfoxide, which can then be purified by recrystallization.
Scientific Research Applications
4-sulfamoyl-1,2-thiazole-3-carboxamide has been studied for its potential applications in biochemistry, physiology, and medicine. It has been used in the synthesis of various compounds, including antibiotics, antifungals, and antivirals. It has also been used in the synthesis of various drugs, including anticonvulsants, antipsychotics, and antihistamines. Additionally, 4-sulfamoyl-1,2-thiazole-3-carboxamide has been studied for its potential use in gene therapy, as it can be used to inhibit the expression of certain genes.
properties
IUPAC Name |
4-sulfamoyl-1,2-thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3S2/c5-4(8)3-2(1-11-7-3)12(6,9)10/h1H,(H2,5,8)(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVTWZOLEKMMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)C(=O)N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sulfamoyl-1,2-thiazole-3-carboxamide |
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